Imidazolidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O2 |

|---|---|

Molecular Weight |

116.12 g/mol |

IUPAC Name |

imidazolidine-2-carboxylic acid |

InChI |

InChI=1S/C4H8N2O2/c7-4(8)3-5-1-2-6-3/h3,5-6H,1-2H2,(H,7,8) |

InChI Key |

DKXKVWKTEATBQK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(N1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Imidazolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of imidazolidine-2-carboxylic acid. Designed for professionals in research and drug development, this document synthesizes fundamental principles with practical insights, moving beyond a simple recitation of facts to explain the underlying causality of its chemical behavior. The information presented herein is grounded in established chemical literature and data from closely related structural analogs, providing a robust framework for understanding and utilizing this versatile heterocyclic amino acid.

Introduction: A Molecule of Latent Potential

Imidazolidine-2-carboxylic acid, a non-proteinogenic amino acid, occupies a unique chemical space at the intersection of cyclic diamines and carboxylic acids. Its structure, featuring a saturated five-membered nitrogen heterocycle, imparts a distinct set of properties that are of significant interest in the fields of organocatalysis and medicinal chemistry. While not as extensively characterized as some of its analogs, a thorough understanding of its chemical nature can be extrapolated from foundational principles and the study of related compounds. This guide will illuminate its structural features, spectroscopic signature, synthesis, reactivity, and applications, providing a critical resource for its use in scientific discovery.

Molecular Structure and Physicochemical Properties

The core of imidazolidine-2-carboxylic acid is the imidazolidine ring, a saturated heterocycle containing two nitrogen atoms. This ring is substituted at the 2-position with a carboxylic acid group. This unique combination of a cyclic aminal and a carboxylic acid dictates its physical and chemical properties.

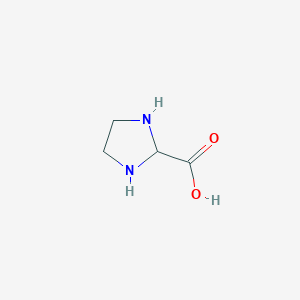

Diagram 1: Molecular Structure of Imidazolidine-2-carboxylic Acid

Caption: Ball-and-stick representation of Imidazolidine-2-carboxylic acid.

| Property | Value (Predicted/Analogous) | Source/Basis |

| Molecular Formula | C₄H₈N₂O₂ | - |

| Molecular Weight | 116.12 g/mol | - |

| Melting Point | Decomposes | Expected for amino acids |

| pKa (Carboxylic Acid) | ~2-3 | Analogous to other α-amino acids |

| pKa (Imidazolidine Nitrogens) | ~6-7 | Analogous to cyclic diamines |

| Solubility | Soluble in water and polar organic solvents. | [1] |

Expertise & Experience Insights: The presence of both an acidic carboxylic acid group and basic nitrogen atoms makes imidazolidine-2-carboxylic acid an amphoteric molecule, capable of existing as a zwitterion in solution. The pKa values are critical for understanding its behavior in different pH environments. The acidity of the carboxylic acid is expected to be higher than that of a simple aliphatic carboxylic acid due to the electron-withdrawing inductive effect of the adjacent nitrogen atoms. Conversely, the basicity of the nitrogen atoms is lower than that of a simple acyclic diamine due to the constraints of the ring and the influence of the C2 substituent.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The imidazolidine ring protons will likely appear as complex multiplets due to spin-spin coupling.

-

C2-H: A singlet or triplet around 4-5 ppm. The chemical shift will be influenced by the neighboring nitrogen and carboxylic acid groups.

-

C4-H₂ and C5-H₂: A set of multiplets between 3-4 ppm. These protons are diastereotopic and will likely show complex coupling patterns.

-

N-H: Broad signals that may exchange with D₂O. Their chemical shift will be highly dependent on the solvent and pH.

-

COOH: A broad singlet at a downfield chemical shift (>10 ppm), which will also exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton.

-

C2: A signal between 60-80 ppm, characteristic of a carbon atom bonded to two nitrogen atoms.

-

C4 and C5: Signals in the range of 40-60 ppm.

-

C=O (Carboxylic Acid): A characteristic downfield signal between 170-180 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the absorptions of the carboxylic acid and the N-H bonds.

-

O-H stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.

-

N-H stretch: Moderate absorptions around 3200-3400 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1750 cm⁻¹.

-

N-H bend: An absorption around 1600-1650 cm⁻¹.

Synthesis of Imidazolidine-2-carboxylic Acid

A plausible and efficient synthesis of imidazolidine-2-carboxylic acid involves the condensation of ethylenediamine with glyoxylic acid.[3] This reaction forms the imidazolidine ring in a single step.

Diagram 2: Proposed Synthesis of Imidazolidine-2-carboxylic Acid

Caption: Proposed reaction pathway for the synthesis of imidazolidine-2-carboxylic acid.

Proposed Experimental Protocol

Trustworthiness: This protocol is based on well-established methods for the synthesis of imidazolidines from 1,2-diamines and aldehydes.[4] The workup and purification steps are standard procedures for isolating water-soluble amino acids.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glyoxylic acid monohydrate (1.0 eq) in a suitable solvent such as water or methanol.

-

Addition of Diamine: Cool the solution to 0 °C in an ice bath. Slowly add a solution of ethylenediamine (1.0 eq) in the same solvent dropwise. The addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR.

-

Workup: If a precipitate forms, collect it by filtration. If the product remains in solution, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a water/ethanol mixture. The purity can be assessed by NMR and melting point analysis.

Expertise & Experience Insights: The key to a successful synthesis is controlling the stoichiometry and temperature. An excess of either reactant can lead to side products. The reaction is a classic example of nucleophilic addition of the amine to the aldehyde, followed by cyclization through the formation of a second aminal linkage. The use of glyoxylic acid directly incorporates the carboxylic acid functionality at the 2-position.

Reactivity and Stability

The reactivity of imidazolidine-2-carboxylic acid is governed by the interplay of the imidazolidine ring and the carboxylic acid group.

Hydrolysis of the Imidazolidine Ring

The aminal functionality at C2 makes the imidazolidine ring susceptible to hydrolysis, especially under acidic conditions.[4] The reaction is reversible and will yield ethylenediamine and glyoxylic acid.

Diagram 3: Hydrolysis of Imidazolidine-2-carboxylic Acid

Caption: Simplified mechanism for the acid-catalyzed hydrolysis of imidazolidine-2-carboxylic acid.

Expertise & Experience Insights: The rate of hydrolysis is pH-dependent. The ring is generally stable at neutral and basic pH but will readily open in the presence of strong acids. This lability is a critical consideration in its handling, storage, and application in multi-step syntheses. Kinetic studies on related 2-substituted imidazolines have shown that the rate of hydrolysis is influenced by the nature of the substituent at the 2-position.[5]

Reactions of the Carboxylic Acid Group

The carboxylic acid group undergoes typical reactions such as esterification, amide bond formation, and reduction. However, the presence of the basic nitrogen atoms in the ring requires careful selection of reaction conditions to avoid side reactions or the need for protecting groups. For example, in peptide coupling reactions, the nitrogen atoms of the imidazolidine ring may need to be protected to prevent their participation in the reaction.

Applications in Research and Drug Development

The unique structural features of imidazolidine-2-carboxylic acid and its derivatives make them valuable in several areas of chemical research.

Asymmetric Organocatalysis

Chiral derivatives of imidazolidine-2-carboxylic acid have been successfully employed as ligands in transition metal catalysis. For instance, C₂-symmetric chiral imidazolidine carboxylic acids have been shown to be highly effective ligands in ruthenium(II)-catalyzed enantioselective C-H alkylation reactions.[6] This highlights the potential of imidazolidine-2-carboxylic acid as a scaffold for the development of new chiral catalysts.

Medicinal Chemistry and Drug Discovery

The imidazolidine core is a common motif in a number of biologically active compounds and approved drugs. Imidazolidine-2-carboxylic acid can serve as a versatile building block for the synthesis of novel pharmaceutical agents. Its constrained cyclic structure can be used to control the conformation of a molecule, which is often a key factor in its biological activity. For example, derivatives of the closely related imidazolidin-2-one-4-carboxylic acid are used in the synthesis of inhibitors for human BACE-1, a key enzyme in Alzheimer's disease.[6]

Safety and Handling

While specific toxicity data for imidazolidine-2-carboxylic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for related compounds, it may be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

Imidazolidine-2-carboxylic acid is a fascinating molecule with a rich and underexplored chemical landscape. Its unique combination of a cyclic diamine and a carboxylic acid gives rise to a distinct set of properties that make it a valuable tool for chemists in academia and industry. While a comprehensive experimental dataset for this specific molecule is yet to be established in the public domain, a solid understanding of its chemistry can be built upon the foundational principles of organic chemistry and the study of its close structural relatives. This guide provides a framework for that understanding, empowering researchers to unlock the full potential of this versatile chemical building block.

References

-

Li, Y., Liou, Y. C., Oliveira, J. C. A., & Ackermann, L. (2022). Ruthenium(II)/Imidazolidine Carboxylic Acid‐Catalyzed C−H Alkylation for Central and Axial Double Enantio‐Induction. Angewandte Chemie International Edition, 61(46), e202211129. [Link]

-

Kinetics and mechanism of the hydrolysis of a 2-substituted imidazoline, cibenzoline (cifenline). Journal of Pharmaceutical Sciences. [Link]

-

Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. ResearchGate. [Link]

-

Kinetics and mechanism of the hydrolysis of imidacloprid. Illinois Experts. [Link]

-

Imidazolidine. Wikipedia. [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

-

Oxidative decarboxylative synthesis of 2-H-imidazolines from glyoxylic acid and 1,2-diamines. PubMed. [Link]

Sources

- 1. 2-Imidazolidinone (CAS 120-93-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidative decarboxylative synthesis of 2-H-imidazolines from glyoxylic acid and 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazolidine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Imidazolidine-2-carboxylic Acid: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazolidine-2-carboxylic acid, a saturated heterocyclic amino acid analog, represents a core scaffold of significant interest in medicinal chemistry and materials science. As a conformationally constrained proline mimic, it offers a unique structural platform for the design of novel therapeutics, peptidomimetics, and chiral ligands. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and conformational dynamics of imidazolidine-2-carboxylic acid. We will delve into established synthetic methodologies, detailing the key reaction mechanisms and purification strategies. Furthermore, this guide will explore the critical role of this molecule and its derivatives in drug discovery, highlighting its application in the development of enzyme inhibitors and other bioactive agents. Spectroscopic characterization techniques, including NMR and mass spectrometry, will be discussed in the context of structural elucidation.

Introduction: The Significance of Constrained Amino Acid Analogs

In the landscape of drug discovery and peptide science, the conformational rigidity of molecules plays a pivotal role in determining their biological activity and metabolic stability. Cyclic amino acids are a class of compounds that introduce structural constraints into peptide chains, influencing their secondary structure and receptor binding affinity.[] Imidazolidine-2-carboxylic acid, as a proline analog, is of particular interest due to the presence of a five-membered heterocyclic ring containing two nitrogen atoms. This unique structure imparts specific stereochemical properties and hydrogen bonding capabilities, making it a valuable building block for creating novel molecular architectures with tailored biological functions. Its derivatives have been explored for a wide range of therapeutic applications, from cardiovascular drugs to antiviral agents.[2][3]

Molecular Structure and Physicochemical Properties

Imidazolidine-2-carboxylic acid is a saturated heterocyclic compound. The core of the molecule is the imidazolidine ring, a five-membered ring with two nitrogen atoms at positions 1 and 3.[4] The carboxylic acid group is attached to the carbon atom at the 2-position.

Table 1: Physicochemical Properties of Imidazolidine-2-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C4H8N2O2 | [5] |

| Molecular Weight | 116.12 g/mol | [5] |

| CAS Number | 35259-44-0 | [5] |

It is important to distinguish imidazolidine-2-carboxylic acid from its close analog, 2-imidazolidone-4-carboxylic acid (CAS: 41371-53-3), which contains a carbonyl group at the 2-position and the carboxylic acid at the 4-position.[6] The presence or absence of this carbonyl group significantly alters the molecule's electronic properties, hydrogen bonding capacity, and conformational flexibility.

Stereochemistry and Conformational Analysis

The imidazolidine ring is not planar and can adopt various envelope and twist conformations. The substituents on the ring will influence the preferred conformation. For imidazolidine-2-carboxylic acid, the stereocenter at the C2 position means the molecule can exist as a pair of enantiomers, (R)- and (S)-imidazolidine-2-carboxylic acid.

The conformational landscape of the imidazolidine ring is influenced by the inversion of the nitrogen atoms and the rotation around the N-C bonds.[7] In unsubstituted imidazolidines, this ring inversion is typically rapid on the NMR timescale.[7] However, substitution, particularly at the nitrogen atoms, can lead to preferred conformations with a transoid orientation of the substituents to minimize steric hindrance.[8] The carboxylic acid group at C2 will also play a significant role in determining the conformational equilibrium through intramolecular hydrogen bonding and steric interactions.

Synthesis of Imidazolidine-2-carboxylic Acid and its Derivatives

The synthesis of the imidazolidine ring system is well-established, with the primary method being the condensation of a 1,2-diamine with an aldehyde or ketone.[4] For the synthesis of imidazolidine-2-carboxylic acid, a common strategy involves the reaction of ethylenediamine with a precursor containing the carboxylic acid functionality or a group that can be converted to it.

A plausible synthetic route can be adapted from the synthesis of 2-substituted-imidazolines from carboxylic acids.[9] This involves the reaction of a carboxylic acid with ethylenediamine to form a 2-substituted-imidazoline, which can then be reduced to the corresponding imidazolidine.

General Synthetic Protocol via Imidazoline Intermediate

Step 1: Synthesis of 2-Imidazoline-2-carboxylic Acid This step can be challenging due to the reactivity of the carboxylic acid. A protected form of the carboxylic acid or a derivative might be necessary.

Step 2: Reduction of the Imidazoline Ring The reduction of the C=N bond of the imidazoline to an amine can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation.

A more direct approach involves the cyclization of a diamine with a dicarbonyl compound or its equivalent. For instance, the reaction of ethylenediamine with glyoxylic acid could potentially yield imidazolidine-2-carboxylic acid, although careful control of reaction conditions would be necessary to avoid side reactions.

The synthesis of chiral imidazolidine carboxylic acids has been reported as key ligands for asymmetric catalysis, often starting from chiral diamines.[10]

Spectroscopic Characterization

The structural elucidation of imidazolidine-2-carboxylic acid and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum of imidazolidine-2-carboxylic acid is expected to show characteristic signals for the protons on the imidazolidine ring. The methylene protons of the ethylenediamine backbone (at C4 and C5) will typically appear as a complex multiplet due to coupling with each other and with the protons on the nitrogen atoms. The proton at C2, adjacent to the carboxylic acid, would appear as a distinct signal.

In ¹³C NMR, the carbon of the carboxylic acid group will have a characteristic chemical shift in the range of 170-180 ppm. The C2 carbon will also have a distinct chemical shift, and the C4 and C5 carbons will appear in the aliphatic region.

For related imidazolidinone structures, detailed NMR assignments have been published. For example, in 1,3-disubstituted imidazolidin-2-ones, the carbonyl carbon (C=O) appears around 163 ppm.[11] The chemical shifts in imidazolidine-2-carboxylic acid will differ due to the absence of the carbonyl group and the presence of the carboxylic acid at C2.

X-Ray Crystallography

Applications in Drug Discovery and Research

The rigid scaffold of imidazolidine-2-carboxylic acid makes it an attractive proline analog for incorporation into peptides and small molecule drugs.[] This structural constraint can lead to enhanced biological activity, selectivity, and resistance to enzymatic degradation.

Peptidomimetics and Enzyme Inhibitors

The incorporation of imidazolidine-based structures into bioactive peptides can enforce specific secondary structures, such as β-turns, which are often crucial for receptor recognition.[] Derivatives of imidazolidine-2-carboxylic acid are precursors to important pharmaceuticals. For example, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a precursor to and a metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, which is used to treat hypertension.[2]

Chiral Ligands in Asymmetric Synthesis

Chiral imidazolidine derivatives have been successfully employed as ligands in asymmetric catalysis.[10] The C2-symmetric nature of some of these ligands allows for high levels of enantiocontrol in various chemical transformations, making them valuable tools for the synthesis of enantiomerically pure compounds.[10]

Experimental Protocols

Illustrative Synthesis of a 2-Substituted Imidazolidine

The following is a general procedure for the synthesis of a 2-substituted imidazolidine from an aldehyde and a diamine, which illustrates the formation of the imidazolidine ring.

Materials:

-

1,2-Diamine (e.g., N,N'-dimethylethylenediamine)

-

Aldehyde (e.g., benzaldehyde)

-

Solvent (e.g., benzene or toluene)

-

Dean-Stark apparatus

Procedure:

-

To a solution of the 1,2-diamine in the chosen solvent, add the aldehyde.

-

Heat the reaction mixture to reflux with azeotropic removal of water using a Dean-Stark trap.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting imidazolidine derivative by distillation or chromatography.

This is a generalized protocol and specific conditions may vary depending on the substrates used.[12]

Conclusion

Imidazolidine-2-carboxylic acid is a fundamentally important heterocyclic scaffold that offers a unique combination of structural rigidity and chemical functionality. Its role as a proline analog provides a powerful strategy for the design of novel peptidomimetics and pharmaceuticals with enhanced biological properties. While direct and extensive characterization of the parent molecule requires further investigation, the wealth of information on its derivatives provides a solid foundation for its synthesis and application. The continued exploration of this and related constrained amino acids will undoubtedly lead to the development of new therapeutic agents and catalytic systems.

Visualizations

Molecular Structure of Imidazolidine-2-carboxylic acid

Caption: 2D representation of the Imidazolidine-2-carboxylic acid molecular structure.

Synthetic Pathway Overview

Sources

- 2. mdpi.com [mdpi.com]

- 3. scialert.net [scialert.net]

- 4. Imidazolidine - Wikipedia [en.wikipedia.org]

- 5. chemscene.com [chemscene.com]

- 6. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Ruthenium(II)/Imidazolidine Carboxylic Acid‐Catalyzed C−H Alkylation for Central and Axial Double Enantio‐Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]

Advanced Synthesis of Imidazolidine-2-Carboxylic Acid Derivatives

Executive Summary & Structural Analysis

Imidazolidine-2-carboxylic acid (I2CA) represents a unique class of N,N-acetals (aminals) where the carboxylic acid moiety is attached to the aminal carbon (C2). Structurally, it differs significantly from its isomers and analogs, such as imidazolidine-4-carboxylic acid (a proline analog) or imidazolidin-2-one (cyclic urea).[1]

Critical Stability Note: The free acid form of I2CA is inherently unstable due to the gem-diamine effect at the C2 position, which facilitates spontaneous decarboxylation to form imidazolines or hydrolysis back to the parent diamine and aldehyde. Consequently, successful synthesis requires N-substitution (e.g., N,N'-dibenzyl) or isolation as a stable salt/ester.[1]

This guide details the two most authoritative pathways for synthesizing stabilized I2CA derivatives:

-

Condensation of N,N'-Disubstituted Diamines with Glyoxylic Acid (The thermodynamic control route).

-

Reduction of Imidazole-2-Carboxylic Acids (The aromatic reduction route).

Pathway 1: Condensation of 1,2-Diamines with Glyoxylic Acid

This is the most direct and widely cited method. It relies on the condensation of a 1,2-diamine with glyoxylic acid (or its esters). To prevent polymerization or immediate decarboxylation, the nitrogen atoms of the diamine must be substituted (typically with benzyl or alkyl groups).

Reaction Mechanism

The reaction proceeds via a hemiaminal intermediate followed by ring closure. The driving force is the formation of the five-membered ring, though the product remains sensitive to acidic hydrolysis.

Caption: Mechanistic flow for the condensation of diamines with glyoxylic acid. Note the risk of decarboxylation under oxidative conditions.

Detailed Experimental Protocol

Target: Synthesis of N,N'-Dibenzylimidazolidine-2-carboxylic acid.

Reagents:

-

N,N'-Dibenzylethylenediamine (1.0 equiv)[1]

-

Glyoxylic acid monohydrate (1.0 equiv)

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH)

-

Drying Agent: Anhydrous MgSO₄[1]

Step-by-Step Methodology:

-

Preparation: Dissolve N,N'-dibenzylethylenediamine (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (Ar or N₂).

-

Addition: Cool the solution to 0°C. Add glyoxylic acid monohydrate (10 mmol) portion-wise. The reaction is exothermic; maintain temperature <5°C during addition.

-

Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Drying: Add anhydrous MgSO₄ to the reaction mixture to absorb the water generated during condensation. Stir for 30 minutes.

-

Isolation: Filter off the drying agent. Evaporate the solvent under reduced pressure at low temperature (<30°C) .

-

Caution: High temperatures promote decarboxylation.

-

-

Purification: Recrystallize immediately from cold ether/pentane. Do not subject to silica chromatography (acidic nature of silica degrades the aminal).

Pathway 2: Reduction of Imidazole-2-Carboxylic Acids

For researchers requiring the unsubstituted imidazolidine core or specific stereochemistry, reducing a pre-formed aromatic imidazole-2-carboxylic acid is a robust alternative.[1] This method avoids the instability of the condensation equilibrium.

Synthesis Logic

-

Precursor Synthesis: Imidazole-2-carboxylic acid is synthesized by carboxylating imidazole with CO₂ under pressure (Kolbe-Schmitt conditions) or oxidizing 2-hydroxymethylimidazole.[1]

-

Reduction: The aromatic ring is reduced using catalytic hydrogenation or hydride donors.

Workflow Visualization

Caption: Step-wise reduction pathway from aromatic imidazole to saturated imidazolidine-2-carboxylic acid.

Experimental Protocol (Reduction)

Reagents:

-

Imidazole-2-carboxylic acid (1.0 equiv)[1]

-

Catalyst: 10% Pd/C or PtO₂ (5 mol%)

-

Solvent: Acetic Acid or Water/HCl (pH controlled)

-

Hydrogen Gas (50-100 psi)

Methodology:

-

Dissolve imidazole-2-carboxylic acid in acetic acid.

-

Add the catalyst carefully under inert gas.

-

Pressurize the vessel with H₂ (50 psi) and heat to 50–60°C.

-

Stir for 12–24 hours.

-

Filter catalyst, concentrate filtrate, and recrystallize the hydrochloride salt.[1]

Comparative Analysis of Pathways

| Feature | Pathway 1: Condensation | Pathway 2: Reduction |

| Primary Reagents | Diamine + Glyoxylic Acid | Imidazole + CO₂ / H₂ |

| Atom Economy | High (Water is only byproduct) | Moderate (Requires high pressure/catalyst) |

| Product Stability | Low (Requires N-substitution) | High (Often isolated as stable salt) |

| Scalability | High (Simple mixing) | Moderate (Requires autoclave) |

| Key Risk | Decarboxylation to imidazoline | Over-reduction or ring opening |

| Best For | N,N'-Disubstituted analogs | Unsubstituted parent core |

References

-

Oxidative decarboxylative synthesis of 2-H-imidazolines from glyoxylic acid and 1,2-diamines. Source: Chemical Communications (2008) Context: Establishes the formation of 2-carboxyimidazolidines as the initial intermediate before decarboxylation.

-

Preparation of imidazole-2-carboxylic acids. Source: US Patent 5117004A Context: Defines the industrial standard for synthesizing the aromatic precursor required for Pathway 2.

-

1H-Imidazole-2-carboxylic acid synthesis and properties. Source: ChemicalBook / PubChem Context: Provides physical property data and synthesis routes for the aromatic precursor.

-

Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives. Source: European Journal of Medicinal Chemistry (2022) Context: Discusses the stability and pharmacological relevance of the carboxylic acid moiety at the C2 position.

Sources

Discovery and history of imidazolidine compounds

An In-depth Technical Guide to the Discovery and History of Imidazolidine Compounds

Abstract

The imidazolidine scaffold, a five-membered saturated heterocycle containing two nitrogen atoms, represents a cornerstone of modern organic and medicinal chemistry.[1][2][3] From its initial synthesis in the mid-20th century to its pivotal role in the Nobel Prize-winning field of asymmetric organocatalysis, the journey of imidazolidine chemistry is one of continuous innovation. This technical guide provides a comprehensive overview of the discovery, historical development, and evolving synthetic strategies for imidazolidine compounds. We will explore the foundational condensation reactions, the advent of advanced cycloaddition and multicomponent strategies, and the landmark development of imidazolidinone-based organocatalysts. Furthermore, this guide will illuminate the profound impact of the imidazolidine motif in drug discovery, highlighting its presence in a range of clinically significant therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this versatile heterocyclic system.

Foundational Discoveries: The Genesis of a Scaffold

The story of imidazolidine begins not as a flash of discovery, but as a methodical exploration of heterocyclic chemistry. The parent imidazolidine is a cyclic five-membered aminal, formally derived from the saturation of imidazole.[4] While its aromatic counterpart, imidazole, was known much earlier, the first synthesis of a substituted imidazolidine was reported by Donia and co-workers in 1949.[3][5] They demonstrated that 1,3-dialkylimidazolidines could be formed through the condensation of N,N'-disubstituted ethylenediamines with various aldehydes.[3] This reaction proceeded most readily with formaldehyde, establishing a fundamental and enduring route to the imidazolidine core.[3] Shortly thereafter, the synthesis of the unsubstituted parent compound was achieved in 1952, though it was noted to be significantly less stable than its N-substituted derivatives.[4]

These early syntheses were predicated on the classic condensation reaction between a 1,2-diamine and an aldehyde or ketone, a reaction that remains a workhorse in the field today.[4] The causality behind this approach lies in the nucleophilicity of the diamine's nitrogen atoms attacking the electrophilic carbonyl carbon, followed by intramolecular cyclization and dehydration to form the stable five-membered ring.

Classic Condensation Protocol: The Billman Synthesis (1957)

An exemplary early protocol was described by Billman in 1957 for the synthesis of 2-substituted-1,3-bis(p-chlorobenzyl)imidazolidines.[3][5] This method highlights the directness of the condensation approach and its utility for creating specific aldehyde adducts.

Objective: To synthesize 2-substituted imidazolidines as a means of specifically identifying aldehydes.

Methodology:

-

Dissolve 1,2-bis(p-chlorobenzylamino)ethane (the diamine precursor) in absolute alcohol.

-

Add the desired aldehyde to the solution.

-

Agitate the mixture at room temperature for 10-15 minutes. Alternatively, for less reactive aldehydes, heat the mixture to 65 °C for 10 minutes.

-

The imidazolidine product typically precipitates from the solution and can be isolated by filtration.

-

Crucially, the reaction was observed to be specific for aldehydes; ketones did not react under these conditions, demonstrating the method's utility as a selective reagent.[3][5]

Causality of Experimental Choices:

-

Absolute Alcohol as Solvent: The use of an anhydrous solvent is critical to push the reaction equilibrium towards the product by preventing hydrolysis of the intermediate iminium species and the final aminal product.

-

Mild Conditions: The reaction proceeds readily at room temperature for many aldehydes, indicating a low activation energy barrier. The gentle heating serves to accelerate the reaction for less electrophilic aldehydes without promoting side reactions.

-

Acid Regeneration: Billman noted that treatment of the resulting imidazolidines with acid quantitatively regenerates the diamine and aldehyde, a characteristic feature of the labile aminal linkage and a confirmation of the structure.[3][5]

Caption: General Condensation Pathway for Imidazolidine Synthesis.

The Evolution of Synthesis: Modern and Asymmetric Approaches

While classic condensation remains relevant, the demand for more complex, substituted, and stereochemically defined imidazolidines has driven significant methodological innovation.

Cycloaddition Strategies

[3+2] cycloaddition reactions have emerged as a powerful tool for constructing the imidazolidine ring with high levels of control. These reactions typically involve the generation of an azomethine ylide, which then undergoes a cycloaddition with an appropriate dipolarophile.

-

Lewis Acid Catalysis: In 2012, Zhang and colleagues developed an efficient synthesis of imidazolidines via the reaction of aziridines with imines, catalyzed by Yttrium triflate (Y(OTf)₃).[3] This method proceeds through the Lewis acid-mediated ring-opening of the aziridine to form an azomethine ylide intermediate, which is then trapped by the imine in a [3+2] cycloaddition.[3] This approach provides excellent yields (65-98%) and high diastereoselectivity.[3]

-

Copper-Catalyzed Asymmetric Synthesis: The Wang group reported the first catalytic asymmetric synthesis of fluorinated 2,4-trans-imidazolidines using a Cu(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with fluorinated imines.[5] This method demonstrates the power of transition metal catalysis to achieve high enantioselectivity.

Multicomponent Reactions (MCRs)

MCRs offer an atom-efficient and environmentally friendly route to highly substituted imidazolidines. In 2013, the Muthusubramanian group developed a catalyst-free, three-component reaction involving monophenacyl anilines, aromatic amines, and formaldehyde in refluxing ethanol to produce 1,3,4-trisubstituted imidazolidines in high yields (77-94%).[3] The elegance of this approach lies in its operational simplicity and its ability to generate molecular complexity in a single step.

A Paradigm Shift: Imidazolidinones and the Dawn of Organocatalysis

Arguably the most significant milestone in the history of imidazolidine chemistry occurred in 2000 with the work of Professor David MacMillan.[6] Seeking an alternative to sensitive and often toxic metal-based catalysts, MacMillan's group developed a new class of chiral imidazolidinone organocatalysts.[6][7] This discovery was a cornerstone of the organocatalysis revolution and contributed to MacMillan and Benjamin List being awarded the 2021 Nobel Prize in Chemistry.[6]

The genius of the MacMillan catalysts lies in their ability to mimic the function of enzymes, using a small, stable organic molecule to catalyze reactions with high enantioselectivity.[6] The imidazolidinone scaffold is crucial, providing a rigid chiral environment. The catalyst operates primarily through two distinct activation modes:

-

Iminium Ion Catalysis: The secondary amine of the catalyst condenses with an α,β-unsaturated aldehyde, forming a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. This strategy was famously applied to the Diels-Alder reaction, enabling its execution with unprecedented levels of enantiocontrol.[8][9]

-

Enamine Catalysis: The catalyst reacts with a saturated aldehyde or ketone to form a chiral enamine. This raises the HOMO (Highest Occupied Molecular Orbital) of the substrate, turning it into a potent nucleophile that can react with various electrophiles, as demonstrated in asymmetric aldol reactions.[9][10]

Caption: Catalytic Cycle of Iminium Ion-Mediated Diels-Alder Reaction.

Impact on Medicinal Chemistry and Drug Development

The imidazolidine core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs across various therapeutic areas.[1][2] Its structural features—hydrogen bond donors and acceptors, and the ability to project substituents in well-defined three-dimensional space—make it an ideal framework for interacting with biological targets.

A particularly important subclass is the imidazolidine-2,4-diones, commonly known as hydantoins.[11] This motif is central to several blockbuster drugs.

| Drug Name | Core Structure | Therapeutic Application |

| Phenytoin | Imidazolidine-2,4-dione | Anticonvulsant (Epilepsy) |

| Nitrofurantoin | Imidazolidine-2,4-dione | Antibiotic (Urinary Tract Infections) |

| Nilutamide | Imidazolidine-2,4-dione | Antiandrogen (Prostate Cancer) |

| Enzalutamide | Imidazolidine-2-oxo-4-thione | Antiandrogen (Prostate Cancer)[12] |

| Dantrolene | Imidazolidine-2,4-dione | Muscle Relaxant |

Protocol Spotlight: Bucherer-Bergs Synthesis of Phenytoin

The Bucherer-Bergs reaction is a classic, robust multicomponent method for synthesizing 5,5-disubstituted hydantoins like phenytoin.[11]

Objective: To synthesize 5,5-diphenylhydantoin (Phenytoin) from benzil.

Methodology:

-

Setup: Equip a round-bottomed flask with a reflux condenser.

-

Reagents: Combine benzil (1.0 eq), urea (2.0 eq), 30% aqueous sodium hydroxide solution, and ethanol in the flask.

-

Reaction: Heat the mixture to reflux using a heating mantle and maintain a steady reflux for a minimum of 2 hours. A rearrangement of the initially formed benzilic acid derivative occurs.

-

Workup: Cool the reaction mixture to room temperature, then dilute with water.

-

Purification: Filter the solution to remove any insoluble byproducts. Carefully acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

-

Isolation: Collect the precipitated 5,5-diphenylhydantoin by filtration, wash with cold water, and dry.

Causality of Experimental Choices:

-

Multicomponent Nature: This one-pot reaction combines a ketone (or aldehyde), an alkali cyanide (formed in situ from urea decomposition), and ammonium carbonate, providing a highly efficient route to the hydantoin core.

-

Base and Heat: The sodium hydroxide and heat are essential for the initial benzilic acid rearrangement of benzil and to drive the subsequent condensation and cyclization steps.

-

Acidification: Phenytoin is acidic due to the N-H proton flanked by two carbonyls. It exists as a soluble sodium salt in the basic reaction mixture. Acidification protonates the molecule, causing it to precipitate out of the aqueous solution, which is a key step for purification.

Conclusion and Future Outlook

From its humble beginnings in fundamental condensation reactions, the imidazolidine scaffold has evolved into a central player in synthetic chemistry and drug discovery. The historical progression from simple syntheses to complex, stereocontrolled transformations, culminating in its critical role in the organocatalysis revolution, showcases a remarkable trajectory of scientific creativity. The inherent stability, synthetic accessibility, and favorable pharmacological properties of the imidazolidine ring ensure its continued relevance. Future research will undoubtedly focus on developing novel catalytic systems for even more precise control over substitution and stereochemistry, exploring new applications in materials science (e.g., as N-heterocyclic carbene precursors), and leveraging the scaffold to design next-generation therapeutics targeting complex diseases.[3] The rich history of the imidazolidine compound provides a robust foundation for these future innovations.

References

-

Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

- Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (n.d.). Google.

-

Recent advances in the synthesis of highly substituted imidazolidines. (2024, September 26). RSC Publishing. Retrieved February 17, 2026, from [Link]

-

Recent advances in the synthesis of highly substituted imidazolidines. (n.d.). National Institutes of Health. Retrieved February 17, 2026, from [Link]

-

Synthesis of Sterically Shielded Nitroxides Using the Reaction of Nitrones with Alkynylmagnesium Bromides. (n.d.). National Institutes of Health. Retrieved February 17, 2026, from [Link]

-

Imidazolidine. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

-

Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019, February 21). ACS Publications. Retrieved February 17, 2026, from [Link]

-

Macmillan Imidazolidinone Organocatalysts. (2021, October 12). J&K Scientific LLC. Retrieved February 17, 2026, from [Link]

-

Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015). (2016, September 15). PubMed. Retrieved February 17, 2026, from [Link]

- Development of chemistry of imidazoline nitroxides on the way to the synthesis of mesogenic paramagnetic molecules. (n.d.). Google.

- Advances in the Synthesis of Nitroxide Radicals for Use in Biomolecule Spin Labelling. (n.d.). Google.

-

IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. (2011, May 30). HETEROCYCLES. Retrieved February 17, 2026, from [Link]

-

Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019, January 1). MDPI. Retrieved February 17, 2026, from [Link]

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (n.d.). National Institutes of Health. Retrieved February 17, 2026, from [Link]

-

Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025, March 22). MDPI. Retrieved February 17, 2026, from [Link]

-

Imidazolidine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 17, 2026, from [Link]

- Chapter 2: General Approaches to Synthesis of Nitroxides. (2021, May 14). Books.

-

Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022, December 29). National Institutes of Health. Retrieved February 17, 2026, from [Link]

- Imidazolidinones as Asymmetric Organocatalysts. (2015, November 16). Books.

-

Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. (2023, September 28). Frontiers. Retrieved February 17, 2026, from [Link]

-

How organocatalysis won the Nobel prize. (2021, October 15). Chemistry World. Retrieved February 17, 2026, from [Link]

-

The first synthesis of imidazoline. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. (2017, November 16). ACS Publications. Retrieved February 17, 2026, from [Link]

-

Part 1 - imidazolines and the changing face of nasal decongestants. (n.d.). National Institutes of Health. Retrieved February 17, 2026, from [Link]

-

Imidazolidines synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

- Imidazolidine compound: Significance and symbolism. (2024, December 5). Google.

-

Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. (2011, December 8). Science Alert. Retrieved February 17, 2026, from [Link]

-

Synthesis and anticancer evaluation of imidazolidine derivatives: study the reaction of imidazolidineiminothione derivatives with amino acids methyl ester. (2020, June 22). Taylor & Francis. Retrieved February 17, 2026, from [Link]

-

Asymmetric Organocatalysis. (n.d.). Indian Academy of Sciences. Retrieved February 17, 2026, from [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazolidine - Wikipedia [en.wikipedia.org]

- 5. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]

- 6. jk-sci.com [jk-sci.com]

- 7. How organocatalysis won the Nobel prize | Feature | Chemistry World [chemistryworld.com]

- 8. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. ias.ac.in [ias.ac.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to Imidazolidine-2-carboxylic Acid: Nomenclature, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

Imidazolidine-2-carboxylic acid is a saturated heterocyclic compound.[1] The core structure is an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms at positions 1 and 3.[1] A carboxylic acid group is substituted at the 2-position of this ring.

1.1. IUPAC Nomenclature

The formal IUPAC name for this compound is Imidazolidine-2-carboxylic acid . The naming follows standard organic chemistry rules, where the parent heterocycle, imidazolidine, is identified, and the principal functional group, the carboxylic acid, is named as a suffix. The position of the substituent is indicated by the locant '2'.

It is important to distinguish this compound from its isomers, such as imidazolidine-4-carboxylic acid, where the carboxylic acid group is attached to the 4-position. Furthermore, derivatives like 2-oxo-imidazolidine-4-carboxylic acid are also common.[2][3]

1.2. Synonyms and Identifiers

In scientific literature and commercial catalogs, imidazolidine-2-carboxylic acid and its derivatives may be referred to by several synonyms. For instance, the related compound 2-imidazolidone-4-carboxylic acid is also known as 2-oxo-4-imidazolidinecarboxylic acid.[4][5] It is crucial for researchers to recognize these alternative names to ensure accurate identification of the molecule.

Key identifiers are summarized in the table below:

| Identifier | Value | Source |

| IUPAC Name | Imidazolidine-2-carboxylic acid | - |

| CAS Number | 35259-44-0 | [6] |

| Molecular Formula | C4H8N2O2 | [6] |

| Molecular Weight | 116.12 g/mol | [6] |

Note: The table refers to the parent compound. Data for specific derivatives may vary.

Physicochemical Properties and Structural Considerations

Understanding the physicochemical properties of imidazolidine-2-carboxylic acid is fundamental for its application in synthesis and drug design.

2.1. Stereochemistry

The carbon atom at the 2-position, to which the carboxylic acid is attached, is a stereocenter. Therefore, imidazolidine-2-carboxylic acid can exist as a pair of enantiomers, (R)-imidazolidine-2-carboxylic acid and (S)-imidazolidine-2-carboxylic acid. The stereochemistry is a critical consideration in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. For example, (S)-(-)-1-Z-2-Oxo-5-imidazolidinecarboxylic acid is noted as a versatile chiral building block in the synthesis of bioactive molecules.[7]

2.2. Derivatives and Related Compounds

Several derivatives of imidazolidine carboxylic acids are of significant interest. These include:

-

N-protected derivatives: (R,S)-N-Fmoc-N'-Boc-imidazolidine-2-carboxylic acid is an intermediate used in the preparation of proline analogs.[8]

-

Oxo-derivatives: 2-Imidazolidone, also known as ethyleneurea, is a related compound where a carbonyl group is at the 2-position.[9] It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.[9]

-

Hydantoins: Imidazolidine-2,4-dione, commonly known as hydantoin, is another related structure with two carbonyl groups in the ring.[10]

The relationship between these structures can be visualized as follows:

3.2. Example Protocol: Synthesis of N-protected Imidazolidine Carboxylates

The preparation of N-protected derivatives is crucial for their use in peptide synthesis and other complex organic transformations.

Objective: To synthesize an N-protected imidazolidine-2-carboxylate for use as a proline analog. [8] Materials:

-

1,2-diaminoethane

-

Glyoxylic acid

-

Protecting group reagents (e.g., Fmoc-Cl, Boc-anhydride)

-

Appropriate solvents (e.g., methanol, dichloromethane)

-

Base (e.g., triethylamine)

Procedure:

-

Formation of the Imidazolidine Ring:

-

Dissolve 1,2-diaminoethane and glyoxylic acid in a suitable solvent.

-

Stir the reaction mixture at room temperature to facilitate the condensation reaction and formation of the imidazolidine-2-carboxylic acid.

-

-

Introduction of Protecting Groups:

-

Add a base to the reaction mixture, followed by the sequential addition of protecting group reagents (e.g., Fmoc-Cl and Boc-anhydride).

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction and perform an aqueous work-up to remove water-soluble impurities.

-

Extract the product into an organic solvent.

-

Dry the organic layer and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-protected imidazolidine-2-carboxylate.

-

-

Characterization:

-

Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Causality in Experimental Choices:

-

The choice of protecting groups (e.g., Fmoc and Boc) is dictated by their orthogonal deprotection conditions, which is essential for their application in solid-phase peptide synthesis.

-

The use of a base is necessary to neutralize the acid formed during the protection step and to facilitate the reaction.

-

Purification by chromatography is employed to separate the desired product from unreacted starting materials and side products, ensuring high purity, which is critical for subsequent applications.

Applications in Research and Drug Development

Imidazolidine-2-carboxylic acid and its derivatives are valuable scaffolds in medicinal chemistry due to their structural resemblance to proline and their ability to introduce conformational constraints into peptides and other bioactive molecules.

4.1. Enzyme Inhibitors

The rigid five-membered ring structure of imidazolidine derivatives makes them suitable candidates for the design of enzyme inhibitors. By mimicking the transition state of an enzymatic reaction, these compounds can bind to the active site of an enzyme with high affinity and specificity.

4.2. Peptide Mimetics

Incorporating imidazolidine-2-carboxylic acid into a peptide backbone can induce specific secondary structures, such as turns and helices. This conformational control is crucial for enhancing the biological activity, metabolic stability, and cell permeability of peptide-based drugs.

4.3. Agrochemicals

The imidazolidine scaffold is also explored in the development of new agrochemicals for pest control. [7] 4.4. Signaling Pathways

Some derivatives of the related compound 2-imidazolidinone have shown affinity for serotonin and adrenergic receptors, suggesting potential applications in modulating these signaling pathways. [9]

Safety and Handling

Derivatives such as 2-imidazolidone-4-carboxylic acid are classified as causing skin and serious eye irritation, and may cause respiratory irritation. [2]Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.

References

-

PubChem. Imidazolidin-2-one;pyridine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Imidazolidine-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Chem-Impex. (S)-(-)-1-Z-2-Oxo-5-imidazolidinecarboxylic acid. Available from: [Link]

-

Wikipedia. Imidazolidine. Available from: [Link]

-

Golm Metabolome Database. 2-Imidazolidone-4-carboxylic acid. Available from: [Link]

-

PubChem. Imidazoline carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Imidazolidine-2-ol. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. 2-oxo-4-imidazolidinecarboxylic acid. Available from: [Link]

-

AHH Chemical. 2-IMIDAZOLIDINONE. Available from: [Link]

-

Chemsrc. Imidazolidine-2,4-dione. Available from: [Link]

-

Stenutz. imidazole-2-carboxylic acid. Available from: [Link]

-

PubChem. 1H-Imidazole-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Imidazolidine - Wikipedia [en.wikipedia.org]

- 2. 2-Imidazolidine-4-carboxylic acid | C4H6N2O3 | CID 162033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-oxo-4-imidazolidinecarboxylic acid (C4H6N2O3) [pubchemlite.lcsb.uni.lu]

- 4. 2-イミダゾリドン-4-カルボン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Imidazolidone-4-carboxylic acid | CAS 41371-53-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. chemimpex.com [chemimpex.com]

- 8. (R,S)-N-FMOC-N'-BOC-IMIDAZOLIDINE-2-CARBOXYLIC ACID | 207129-12-2 [chemicalbook.com]

- 9. atamankimya.com [atamankimya.com]

- 10. Imidazolidine-2,4-dione | CAS#:461-72-3 | Chemsrc [chemsrc.com]

The Imidazolidine Core: A Pharmacophore for Voltage-Gated Modulation and Kinase Inhibition

Executive Summary

The imidazolidine ring (1,3-diazacyclopentane) represents a saturated, five-membered heterocycle that serves as a critical scaffold in medicinal chemistry.[1] Unlike its aromatic counterpart (imidazole) or partially unsaturated analog (imidazoline), the imidazolidine core offers a unique non-planar geometry ideal for spiro-fusion and conformational restriction. This guide analyzes the biological significance of this scaffold, focusing on its two most pharmacologically active subclasses: hydantoins (imidazolidine-2,4-diones) as sodium channel modulators, and imidazolidin-2-ones (cyclic ureas) as emerging kinase and protein-protein interaction inhibitors.

Chemical Biology & Structural Properties[1][2][3][4][5][6][7]

Structural Hierarchy and Oxidation States

To exploit the imidazolidine ring, one must distinguish it from related azoles. The saturation of the C4-C5 bond in imidazolidine introduces flexibility and chirality that is absent in the planar imidazole ring.

| Scaffold | Structure | Hybridization | Key Feature |

| Imidazole | Unsaturated (Aromatic) | Acid/Base amphoteric (pKa ~7.0) | |

| Imidazoline | Dihydro- (1 double bond) | Mixed | Adrenergic receptor ligands ( |

| Imidazolidine | Tetrahydro- (Saturated) | Scaffold for spiro-fusion; Peptidomimetic turns |

The Hydantoin Pharmacophore

The most clinically validated imidazolidine derivative is the hydantoin (imidazolidine-2,4-dione).

-

Acid-Base Properties: The N3 proton is weakly acidic (pKa ~8.3), allowing for salt formation (e.g., Phenytoin Sodium), while N1 is generally non-ionizable under physiological conditions.

-

Hydrogen Bonding: The C2 and C4 carbonyls act as hydrogen bond acceptors, while N3 serves as a donor. This pattern mimics the peptide bond, allowing hydantoins to function as bioisosteres for amino acids in peptidomimetics.

Mechanism of Action: Voltage-Gated Sodium Channel (NaV) Modulation[8]

The biological significance of the imidazolidine ring is best exemplified by Phenytoin (5,5-diphenylhydantoin). Its mechanism illustrates how the scaffold stabilizes specific protein conformations.

The Modulated Receptor Hypothesis

Phenytoin does not block the sodium channel pore directly like tetrodotoxin. Instead, it binds preferentially to the inactivated state of the NaV channel.

-

State-Dependent Binding: The imidazolidine core positions the two phenyl rings to interact with the hydrophobic residues (likely transmembrane segment S6) inside the channel vestibule only when the inactivation gate is closed.

-

Refractory Period Extension: By stabilizing the inactivated state, the drug prevents the channel from recovering to the resting state, thereby blocking high-frequency repetitive firing (seizures) without impairing normal low-frequency neurotransmission.

Pathway Visualization

The following diagram illustrates the kinetic transitions of the NaV channel and the specific stabilization node targeted by imidazolidine-based ligands.

Figure 1: State-dependent binding of hydantoins to Voltage-Gated Sodium Channels (NaV). The drug acts as a "molecular staple" for the inactivated conformation.

Emerging Classes: Kinase Inhibitors & Peptidomimetics

Beyond neurology, the imidazolidine ring is evolving as a scaffold for oncology, specifically in imidazolidin-2-ones (cyclic ureas).

VEGFR-2 Inhibition

Recent SAR studies have identified trisubstituted imidazolidin-2-ones as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key driver of angiogenesis.

-

Binding Mode: The cyclic urea carbonyl forms hydrogen bonds with the kinase hinge region (Cys919), while the N1/N3 substituents occupy the hydrophobic pockets.

-

Potency: Selected derivatives demonstrate IC50 values in the nanomolar range (70-360 nM), comparable to Sorafenib [1].

MDM2-p53 Interaction Inhibitors

Spiro-imidazolidine derivatives are utilized to inhibit the protein-protein interaction between p53 and MDM2.[2]

-

Mimicry: The rigid spiro-scaffold projects hydrophobic groups (e.g., chlorophenyls) to mimic the side chains of Phe19, Trp23, and Leu26 of the p53 alpha-helix.

-

Advantage: Unlike linear peptides, the imidazolidine ring is resistant to proteolytic hydrolysis, improving bioavailability.

Experimental Protocols

Protocol A: Synthesis of 5,5-Disubstituted Hydantoins (Bucherer-Bergs Reaction)

This is the industry-standard method for constructing the imidazolidine-2,4-dione core from ketones.

Reagents:

-

Ketone substrate (e.g., Benzophenone for Phenytoin)

-

Potassium Cyanide (KCN)

-

Ammonium Carbonate

-

Solvent: 50% Ethanol/Water

Workflow:

-

Dissolution: Dissolve 10 mmol of ketone in 20 mL of 50% EtOH.

-

Addition: Add 20 mmol KCN and 40 mmol

. Caution: Perform in a well-ventilated fume hood due to potential HCN evolution. -

Reflux: Heat the mixture at 60°C for 4-24 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

-

Workup: Cool the solution. Acidify carefully with 6M HCl to pH 2.

-

Precipitation: The hydantoin product typically precipitates as a white solid. Filter and wash with cold water.

-

Recrystallization: Purify using EtOH to remove unreacted ketone.

Protocol B: [3H]-Batrachotoxinin A 20-α-Benzoate (BTX-B) Binding Assay

This assay validates the binding affinity of imidazolidine derivatives to the neurotoxin site 2 on NaV channels.

Principle: BTX-B binds to the open state of the channel. Hydantoins (allosteric modulators) reduce BTX-B binding by stabilizing the inactivated state (allosteric antagonism).

Step-by-Step Procedure:

-

Membrane Preparation: Isolate synaptosomes from rat forebrain via homogenization in 0.32 M sucrose and centrifugation (1000 x g for 10 min; supernatant spun at 20,000 x g for 40 min).

-

Incubation Buffer: 50 mM HEPES (pH 7.4), 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM Glucose. Note: Sodium-free buffer is critical to prevent channel inactivation by Na+.

-

Reaction Setup:

-

Total Binding: 200 µg membrane protein + 10 nM [3H]-BTX-B + Vehicle (DMSO).

-

Non-Specific Binding: Add 300 µM Veratridine (competitor).

-

Test: Add Imidazolidine derivative (0.1 nM - 100 µM).

-

-

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.1% Polyethyleneimine (PEI).

-

Quantification: Count radioactivity via liquid scintillation spectroscopy.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine Ki.

Quantitative Data Summary

Table 1: Comparative Activity of Imidazolidine Derivatives

| Compound Class | Target | Primary Substituents | Activity Metric | Ref |

| Hydantoin (Phenytoin) | NaV Channel (Neuronal) | 5,5-Diphenyl | [2] | |

| Imidazolidin-2-one | VEGFR-2 Kinase | 1-Sulfadiazinyl | [1] | |

| Spiro-hydantoin | Aldose Reductase | Spiro-fluorene | [3] | |

| Nitro-imidazolidine | Bacterial DNA | 2-Nitro | MIC = 0.5-2.0 | [4] |

References

-

Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors. ACS Medicinal Chemistry Letters. (2024).[3] Link

-

Mechanism of phenytoin action on voltage-gated sodium channels. Molecular Pharmacology. (2000). Link

-

Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. Journal of Medicinal Chemistry. (2004).[3][4] Link

-

Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities. ResearchGate. (2023).[5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of spiro[isoindole-1,5’-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction [beilstein-journals.org]

- 3. Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Imidazolidine-2-carboxylic Acid Scaffolds

Executive Summary

This application note details the controlled synthesis of imidazolidine-2-carboxylic acid derivatives via the condensation of 1,2-diamines with glyoxylic acid or its esters. While theoretically simple, this reaction is chemically nuanced; the target aminal core is prone to oxidative decarboxylation to form 2-H-imidazolines or hydrolysis back to starting materials.

This guide provides a robust protocol for synthesizing

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Foundation & Mechanism

The Chemistry of Aminal Formation

The formation of the imidazolidine ring from a diamine and an aldehyde is a condensation reaction yielding a cyclic aminal (

The Stability Challenge:

-

Hydrolysis: The aminal carbon is electron-deficient. In the presence of water and acid, the ring is in equilibrium with the open-chain imine/aldehyde.

-

Oxidative Decarboxylation: In the presence of oxygen or mild oxidants, unsubstituted imidazolidine-2-carboxylic acids rapidly decarboxylate to form 2-H-imidazolines (dihydroimidazoles). This is a known route for imidazoline synthesis but a failure mode for isolating the carboxylic acid [1].

The Solution: To isolate the 2-carboxylic acid, one must:

-

Use

-disubstituted diamines (e.g., -

Exclude water to drive the equilibrium toward the ring.

-

Operate under mild, non-oxidizing conditions.[1]

Mechanistic Pathway

The reaction proceeds via an initial nucleophilic attack by one amine nitrogen on the aldehyde carbonyl, forming a hemiaminal, followed by intramolecular ring closure.

Experimental Protocol

Protocol A: Synthesis of -Dibenzylimidazolidine-2-carboxylic Acid (Ethyl Ester)

Rationale: Synthesis of the ester is preferred over the free acid for initial isolation because it prevents zwitterion formation and simplifies purification on silica gel.

Materials

| Reagent | Equiv. | MW ( g/mol ) | Role |

| 1.0 | 240.35 | Amine Precursor | |

| Ethyl Glyoxylate (50% in Toluene) | 1.1 | 102.09 | Carbonyl Source |

| Dichloromethane (DCM) | - | - | Solvent |

| Magnesium Sulfate ( | 2.0 | 120.37 | Water Scavenger |

| Triethylamine ( | 0.1 | 101.19 | Base Catalyst (Optional) |

Step-by-Step Procedure

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

). Add a magnetic stir bar. -

Dissolution: Dissolve

-Dibenzylethylenediamine (2.40 g, 10 mmol) in anhydrous DCM (40 mL). -

Drying Agent: Add anhydrous

(2.4 g) directly to the flask. Note: Removing water is critical to drive the equilibrium toward the ring. -

Addition: Add Ethyl Glyoxylate solution (11 mmol) dropwise over 5 minutes at room temperature (20–25°C).

-

Observation: The reaction is mildly exothermic.

-

-

Reaction: Stir the suspension vigorously at room temperature for 4–6 hours.

-

Monitoring: Monitor by TLC (Silica; 20% EtOAc/Hexane). The starting diamine (polar) should disappear, and a less polar product spot should appear.

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove

. -

Wash the pad with DCM (2 x 10 mL).

-

Concentrate the filtrate under reduced pressure (rotary evaporator, <40°C) to yield a viscous oil.

-

-

Purification: The crude oil is often sufficiently pure (>90%). If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 9:1 to 7:3).

-

Stability Note: Do not use acidic eluents, as they may hydrolyze the aminal.

-

Protocol B: Saponification to the Free Acid (Lithium Salt)

To obtain the carboxylic acid (as requested), mild hydrolysis is required.

-

Dissolve the ester from Protocol A (1 mmol) in THF/Water (3:1, 10 mL).

-

Add LiOH monohydrate (1.1 mmol) at 0°C.

-

Stir at 0°C to RT for 2 hours.

-

Lyophilize directly. Do not acidify with strong mineral acids, as this will revert the molecule to the diamine and glyoxylic acid. Isolate as the Lithium carboxylate salt.

Analytical Validation

To confirm the formation of the imidazolidine ring and ensure the carboxyl group is intact:

| Technique | Diagnostic Signal | Interpretation |

| The C2-H proton (aminal proton). This singlet is distinct and confirms ring closure. | ||

| The C2 carbon is unique; it is less deshielded than an imine (~160 ppm) but more than a standard alkyl amine. | ||

| IR | ~1730–1750 | Carbonyl stretch of the ester/acid. Absence of imine stretch (~1660 |

Critical Troubleshooting & Safety

The "Decarboxylation Trap"

If your product mass is [M-44] (loss of

-

Cause: Presence of oxidants or high temperatures during workup.

-

Fix: Ensure

atmosphere. Use

Safety Warning: Glyoxylic Acid

Recent toxicological data indicates that Glyoxylic Acid can be absorbed transdermally and metabolized to oxalate , leading to acute kidney injury (calcium oxalate nephropathy) [2].

-

Mandatory PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

-

Handling: Handle all glyoxylic acid derivatives in a fume hood.

Workflow Diagram

References

-

Oxidative Decarboxylation Mechanism

- Title: Oxidative decarboxylative synthesis of 2-H-imidazolines

- Source: Chemical Communic

-

URL:[Link]

-

Glyoxylic Acid Safety (Nephrotoxicity)

-

General Imidazolidine Synthesis

- Title: Recent advances in the synthesis of highly substituted imidazolidines.

- Source: RSC Advances (2024).

-

URL:[Link]

Sources

- 1. 2-Imidazoline synthesis [organic-chemistry.org]

- 2. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]

- 3. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents [patents.google.com]

- 4. Acute Kidney Injury and Hair-Straightening Products - PMC [pmc.ncbi.nlm.nih.gov]

Catalytic Routes to Imidazolidin-2-ones: A Synthetic Chemist's Application Guide

Introduction: The Enduring Importance of the Imidazolidin-2-one Scaffold

The imidazolidin-2-one core is a privileged heterocyclic motif, frequently encountered in a wide array of biologically active compounds, natural products, and pharmaceuticals. Its significance also extends to its role as a versatile chiral auxiliary and a valuable synthetic intermediate in organic chemistry. The development of efficient and sustainable catalytic methods to access this scaffold is therefore a subject of intense research, driven by the principles of atom economy and the need for milder, more selective synthetic protocols. This guide provides an in-depth exploration of key catalytic methodologies for the synthesis of imidazolidin-2-ones, offering detailed protocols and mechanistic insights to aid researchers in their synthetic endeavors.

Strategic Approaches to Imidazolidin-2-one Synthesis

The catalytic construction of the imidazolidin-2-one ring can be broadly categorized into several key strategies, each with its own set of advantages and mechanistic nuances. This guide will focus on four prominent and widely adopted approaches:

-

Palladium-Catalyzed Carboamination of N-Allylureas: A powerful method that forms both a C-C and a C-N bond in a single step, allowing for rapid construction of complex imidazolidin-2-ones.

-

Copper-Catalyzed Cyclization of Aziridines with Isocyanates: A convergent approach that unites two readily available building blocks to form the heterocyclic core.

-

Organocatalyzed Intramolecular Hydroamidation of Propargylic Ureas: A metal-free alternative that proceeds under mild conditions with high efficiency.

-

Cerium Oxide-Catalyzed Carbonylation of Diamines with CO₂: A green and sustainable method that utilizes carbon dioxide as a C1 source.

Palladium-Catalyzed Carboamination of N-Allylureas

This strategy offers a convergent and stereoselective route to substituted imidazolidin-2-ones from readily available N-allylureas and aryl or alkenyl bromides. The reaction is particularly noteworthy for its ability to generate up to two stereocenters with good to excellent diastereoselectivity.[1][2]

Mechanistic Rationale

The catalytic cycle, as illustrated below, is believed to commence with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) species then undergoes a ligand exchange with the deprotonated N-allylurea to form a palladium-amido complex. This is followed by a migratory insertion of the alkene into the Pd-N bond, which proceeds in a syn-fashion. The cycle is completed by a C-C bond-forming reductive elimination to furnish the imidazolidin-2-one product and regenerate the Pd(0) catalyst.[1] The choice of ligand is crucial for the efficiency and selectivity of the reaction, with bulky, electron-rich phosphine ligands such as Xantphos often being employed.[1][2]

Sources

The Ascendant Role of Imidazolidine-2-carboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique molecular scaffolds that can impart desirable pharmacological properties. Among these, the imidazolidine core, and specifically imidazolidine-2-carboxylic acid, has emerged as a privileged structure. Its significance lies in its ability to act as a conformationally constrained proline analogue, a feature that allows for the fine-tuning of peptide and small-molecule inhibitor structures to enhance potency, selectivity, and metabolic stability. This guide provides an in-depth exploration of the applications of imidazolidine-2-carboxylic acid and its derivatives in medicinal chemistry, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.

I. The Strategic Advantage of the Imidazolidine Scaffold

The imidazolidine ring system is a five-membered heterocycle containing two nitrogen atoms. The incorporation of a carboxylic acid at the 2-position creates a chiral scaffold that mimics the structure of proline, a critical amino acid in many biological processes. Unlike the five-membered ring of proline, the imidazolidine ring can be further functionalized at the nitrogen atoms, offering additional vectors for chemical modification and optimization of drug-target interactions. This versatility has propelled the development of a wide array of bioactive molecules.

Derivatives of the imidazolidine core have demonstrated a remarkable breadth of pharmacological activities, including antiviral, anticancer, and enzyme inhibitory effects.[1][2] For instance, imidazolidinone and imidazolidine-2,4-dione derivatives have been identified as potent inhibitors of viral proteases, such as those from HIV and Hepatitis C virus (HCV).[1] In the realm of oncology, these scaffolds have been exploited to create agents that induce apoptosis in cancer cells and inhibit key enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2).[2][3]

Key Therapeutic Areas and Mechanisms of Action

The utility of imidazolidine-based compounds spans multiple disease areas. The following table summarizes some of the key applications and the targeted mechanisms.

| Therapeutic Area | Target/Mechanism of Action | Example Scaffold | Representative IC50 Values | Reference(s) |

| Antiviral (HIV) | Aspartic Protease Inhibition, CCR5 Co-receptor Antagonism | Imidazolidinones | - | [1] |

| Antiviral (HCV, Dengue) | NS3 Serine Protease, NS2B-NS3 Protease Inhibition | Imidazolidinones | - | [1] |

| Anticancer | VEGFR-2 Kinase Inhibition, Apoptosis Induction | Imidazolidine-2-thiones | 3.26 µM (MCF-7 cells) | |

| Anticancer | General Cytotoxicity | Imidazolidineiminothiones | 4.78 µM (MCF-7 cells) | [4] |

| Enzyme Inhibition | Matrix Metalloproteinase-13 (MMP-13) | 2-Oxo-imidazolidine-4-carboxylic acid hydroxyamides | 3 nM | [4] |

| Enzyme Inhibition | Pyruvate Carboxylase | 1,3-Disubstituted Imidazolidine-2,4,5-triones | 3-12 µM | |

| Enzyme Inhibition | Acetylcholinesterase & Butyrylcholinesterase | 1,3-Substituted Imidazolidine-2,4,5-triones | 1.66 µM (BChE) | [5] |

II. Imidazolidine-2-carboxylic Acid as a Proline Analogue in Peptidomimetics

Proline and its analogues are crucial in drug design due to their ability to introduce conformational constraints into peptide backbones, thereby influencing their secondary structure and interaction with biological targets. Imidazolidine-2-carboxylic acid serves as a unique proline mimic where the ring structure can enforce specific dihedral angles, and the additional nitrogen atoms provide opportunities for hydrogen bonding or further substitution.

The synthesis of peptidomimetics containing an imidazolidin-2-one-4-carboxylate scaffold, a close relative of imidazolidine-2-carboxylic acid, has been achieved through the in-peptide cyclization of α,β-diaminopropionic acid (Dap) residues.[6] These scaffolds act as proline analogues with a flattened structure and a restricted trans geometry of the preceding peptide bond, which can induce well-defined secondary structures.[6]

III. Experimental Protocols